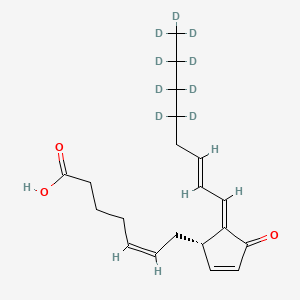
15-Deoxy-Delta12,14-Prostaglandin J2-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin derived from the dehydration of prostaglandin D2 (PGD2). It is known for its potent biological activities, including anti-inflammatory, anti-tumor, and pro-apoptotic effects. As an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), 15d-PGJ2 plays a significant role in various physiological and pathological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15d-PGJ2 typically involves the dehydration of PGD2. This process can be catalyzed by albumin or occur spontaneously under physiological conditions. The key steps include:
Dehydration of PGD2: PGD2 undergoes non-enzymatic dehydration to form PGJ2, which further dehydrates to yield Δ12-PGJ2 and finally 15d-PGJ2.
Chemical Synthesis:
Industrial Production Methods: While the industrial production of 15d-PGJ2 is not extensively documented, it is likely to involve large-scale synthesis using the aforementioned chemical routes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 15d-PGJ2 undergoes various chemical reactions, including:
Michael Addition: The α,β-unsaturated carbonyl group in 15d-PGJ2 allows it to react with nucleophiles such as thiols, forming covalent adducts.
Oxidation and Reduction: 15d-PGJ2 can be oxidized or reduced under specific conditions, altering its biological activity.
Common Reagents and Conditions:
Nucleophiles: Glutathione and cysteine residues are common nucleophiles that react with 15d-PGJ2.
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species can oxidize 15d-PGJ2.
Major Products:
Aplicaciones Científicas De Investigación
15d-PGJ2 has a wide range of applications in scientific research:
Mecanismo De Acción
15d-PGJ2 exerts its effects through several mechanisms:
PPARγ Activation: As an endogenous ligand, 15d-PGJ2 activates PPARγ, leading to the regulation of genes involved in lipid metabolism, inflammation, and cell differentiation.
Electrophilic Stress: The α,β-unsaturated carbonyl group in 15d-PGJ2 reacts with nucleophiles, inducing electrophilic stress and modulating signaling pathways.
Apoptosis Induction: 15d-PGJ2 can induce apoptosis through the activation of caspases and the inhibition of survival pathways such as PI3K-Akt.
Comparación Con Compuestos Similares
Prostaglandin D2 (PGD2): The precursor of 15d-PGJ2, involved in inflammatory responses.
Δ12-Prostaglandin J2 (Δ12-PGJ2): An intermediate in the formation of 15d-PGJ2, with similar but less potent biological activities.
Cyclopentenone Prostaglandins: Other members of this class, such as PGA1 and PGA2, share the electrophilic properties and biological activities of 15d-PGJ2.
Uniqueness of 15d-PGJ2: 15d-PGJ2 is unique due to its strong affinity for PPARγ and its potent anti-inflammatory and pro-apoptotic effects. Its ability to form covalent adducts with proteins through Michael addition reactions distinguishes it from other prostaglandins .
Propiedades
Fórmula molecular |
C20H28O3 |
|---|---|
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1S,5E)-5-[(E)-5,5,6,6,7,7,8,8,8-nonadeuteriooct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i1D3,2D2,3D2,4D2 |
Clave InChI |
VHRUMKCAEVRUBK-ALEWIJCRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O |
SMILES canónico |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
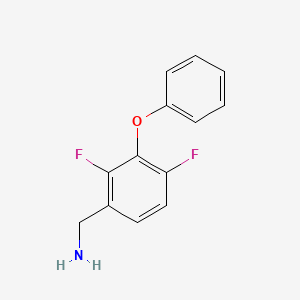
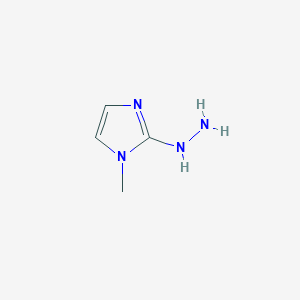

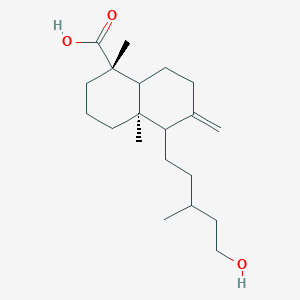

![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)
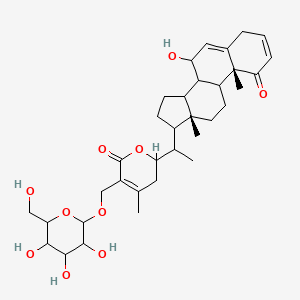
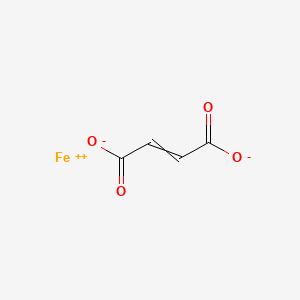
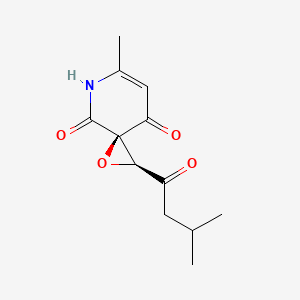
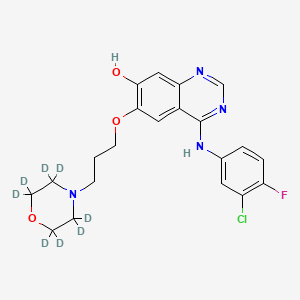
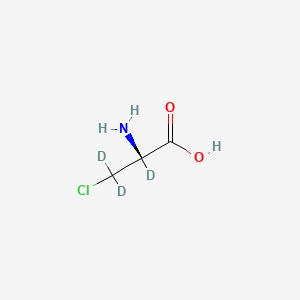
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
